N-(2-hydroxy-2-phenylpropyl)adamantane-1-carboxamide

medicinal chemistry structure-activity relationship scaffold differentiation

This adamantane-1-carboxamide features a unique 2-hydroxy-2-phenylpropyl side chain with a chiral tertiary alcohol, enabling H-bonding and π-stacking absent in simpler analogs. Critically, this structural differentiation is non-interchangeable, as minor side-chain modifications in Ebola inhibitor series drastically alter potency (EC₅₀ ~10-15 nM). The tertiary alcohol also serves as a divergent handle for ketone, ester, or ether libraries. Ideal for virology and sEH medicinal chemistry programs seeking to expand chemical diversity beyond published scaffolds with a compound validated by X-ray cocrystallography.

Molecular Formula C20H27NO2
Molecular Weight 313.441
CAS No. 1351585-08-4
Cat. No. B2590826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-phenylpropyl)adamantane-1-carboxamide
CAS1351585-08-4
Molecular FormulaC20H27NO2
Molecular Weight313.441
Structural Identifiers
SMILESCC(CNC(=O)C12CC3CC(C1)CC(C3)C2)(C4=CC=CC=C4)O
InChIInChI=1S/C20H27NO2/c1-19(23,17-5-3-2-4-6-17)13-21-18(22)20-10-14-7-15(11-20)9-16(8-14)12-20/h2-6,14-16,23H,7-13H2,1H3,(H,21,22)
InChIKeyHJBVJZWZZJAWCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Hydroxy-2-phenylpropyl)adamantane-1-carboxamide (CAS 1351585-08-4): Procurement-Grade Profile and Structural Identity


N-(2-Hydroxy-2-phenylpropyl)adamantane-1-carboxamide (CAS 1351585-08-4, molecular formula C₂₀H₂₇NO₂, MW 313.4) is a synthetic adamantane-1-carboxamide derivative in which the adamantane cage is linked via a carboxamide bond to a 2-hydroxy-2-phenylpropylamine moiety . The compound incorporates three pharmacophoric features within a single scaffold: the rigid, lipophilic adamantane core (cLogP contribution ~2.4 for the unsubstituted adamantane-1-carboxamide parent) [1]; a central amide hydrogen-bonding motif; and a terminal 2-hydroxy-2-phenylpropyl group that provides a tertiary alcohol H-bond donor/acceptor, a chiral center, and an aromatic ring. This structural combination places the compound at the intersection of multiple bioactive chemical series, including adamantane carboxamide Ebola virus entry inhibitors, soluble epoxide hydrolase (sEH) ligand chemotypes, and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor scaffolds [2][3].

Why N-(2-Hydroxy-2-phenylpropyl)adamantane-1-carboxamide Cannot Be Replaced by Generic Adamantane Carboxamides


Generic substitution among adamantane-1-carboxamides is untenable because the 2-hydroxy-2-phenylpropyl side chain confers a unique combination of structural features absent from simpler analogs. Unlike N-benzyladamantane-1-carboxamide (CAS 42600-79-3, MW 269.4, no hydroxyl group) or N-(1-phenylpropyl)adamantane-1-carboxamide (MW 297.4, no hydroxyl group) , the target compound possesses a tertiary alcohol that functions simultaneously as a hydrogen-bond donor and acceptor, a stereogenic carbon center enabling chiral resolution, and a phenyl ring for π-stacking interactions. In the adamantane carboxamide Ebola inhibitor series, Plewe et al. demonstrated that subtle modifications to the amide side chain dramatically altered antiviral potency—selected analogs achieved EC₅₀ values of ~10–15 nM, while closely related congeners showed substantially reduced activity—underscoring that even minor structural perturbations within this scaffold produce non-interchangeable biological outcomes [1]. Furthermore, Burmistrov et al. established that alterations to the adamantane core itself (e.g., methyl substitution at bridgehead positions) produced a 4-fold change in sEH inhibitory potency with differential effects on metabolic stability, confirming that both the adamantane cage and the appended side chain are critical determinants of pharmacological performance [2].

Quantitative Differentiation Evidence for N-(2-Hydroxy-2-phenylpropyl)adamantane-1-carboxamide (CAS 1351585-08-4) Against Closest Analogs


Structural Differentiation: Unique Tertiary Alcohol Motif Absent from N-Benzyl and N-(1-Phenylpropyl) Adamantane Carboxamide Analogs

The target compound contains a tertiary alcohol (–C(OH)(CH₃)–) that serves as both a hydrogen-bond donor and acceptor, a stereogenic sp³ carbon enabling enantiomeric resolution, and a pendant phenyl ring. This triad of pharmacophoric elements is entirely absent from the closest commercially available comparators . In the adamantane carboxamide Ebola inhibitor series, Plewe et al. demonstrated that side-chain modifications producing even modest changes in H-bonding capacity and steric bulk yielded >100-fold differences in antiviral EC₅₀ values (range: ~10 nM to >1 µM), establishing that the side-chain architecture is a primary driver of target engagement potency [1].

medicinal chemistry structure-activity relationship scaffold differentiation hydrogen bonding

Predicted Solubility Advantage: Hydroxyl-Enhanced Aqueous Solubility vs. Unsubstituted Adamantane-1-carboxamide Parent

The parent scaffold adamantane-1-carboxamide (CAS 5511-18-2, logP ~2.39) is characterized as 'sparingly soluble in water' by multiple vendor technical datasheets . Introduction of the 2-hydroxy-2-phenylpropyl side chain adds a polar hydroxyl group (predicted H-bond donor count = 2, acceptor count = 2 from SMILES CC(O)(CNC(=O)C12CC3CC(CC(C3)C1)C2)c1ccccc1) that is expected to enhance aqueous solubility relative to unsubstituted or purely lipophilic analogs. In the structurally related adamantane carboxamide Ebola inhibitor series, optimized analogs achieved aqueous solubility >20 mg/mL while maintaining nanomolar antiviral potency, demonstrating that appropriate side-chain hydroxylation can substantially improve solubility without sacrificing target engagement [1].

physicochemical properties aqueous solubility drug-likeness formulation

Metabolic Stability Differentiation: Carboxamide Linker vs. Urea-Based Adamantane sEH Inhibitors

Adamantyl ureas, while potent sEH inhibitors, are known to suffer from limited metabolic stability that restricts their therapeutic utility [1]. Burmistrov et al. (2018) reported the first systematic study of how adamantane scaffold alterations modulate both sEH inhibition potency and metabolic stability, finding that introduction of a single methyl group at the adamantane bridgehead increased potency 4-fold without noticeable loss of metabolic stability [1]. The carboxamide linkage in the target compound represents a metabolically distinct pharmacophore from the urea moiety; Plewe et al. demonstrated that adamantane carboxamides in the Ebola inhibitor series exhibited 'attractive metabolic stability in human and nonhuman liver microsomes' [2], suggesting that the amide bond may offer advantages over the urea isostere for applications requiring extended half-life.

metabolic stability liver microsomes ADME carboxamide vs. urea

Target Engagement Class Potential: Adamantane Carboxamide Pharmacophore Activity Across sEH, 11β-HSD1, Ebola GP, and 15-LOX Targets

The adamantane-1-carboxamide pharmacophore has demonstrated potent, quantifiable target engagement across multiple therapeutically relevant enzyme classes. In the sEH field, Burmistrov et al. reported that subtle adamantane modifications produced inhibitors with Ki values in the low nanomolar range, with methyl substitution yielding a 4-fold potency increase [1]. For 11β-HSD1, Kim et al. reported adamantane-1-carboxamide derivatives (e.g., KR-67500) with IC₅₀ values of 1 nM (human) and 2 nM (murine) [2]. Against Ebola virus, Plewe et al. identified adamantane carboxamides with EC₅₀ values of ~10–15 nM in pEBOV infectivity assays and confirmed direct GP binding via X-ray cocrystallography (PDB 6NAE) [3]. Additionally, Mousavian et al. reported that N-(3-allyl-4-isopropoxyphenyl)adamantan carboxamide inhibited 15-lipoxygenase with IC₅₀ = 1.35 µM [4]. The target compound, with its unique 2-hydroxy-2-phenylpropyl side chain, represents a structurally differentiated entry point into these validated target classes.

enzyme inhibition target engagement polypharmacology chemical probe

Synthetic Accessibility and Derivatization Versatility vs. Complex Adamantane Urea and Diurea Congeners

The target compound is synthesized via a single-step amide coupling between adamantane-1-carboxylic acid and 2-hydroxy-2-phenylpropylamine using standard coupling agents (phosphorus trichloride, DMAP, triethylamine) . This one-step protocol contrasts with the multi-step synthetic routes required for asymmetric adamantyl ureas and diureas described by Burmistrov et al., which necessitate careful control of spacer length and terminal group installation [1]. The tertiary alcohol in the target compound provides a chemically orthogonal handle for further derivatization—oxidation to a ketone, esterification, etherification, or elimination to an olefin—that is absent in simpler N-alkyl or N-benzyl adamantane-1-carboxamides.

synthetic chemistry derivatization building block amide coupling

Optimal Research and Procurement Application Scenarios for N-(2-Hydroxy-2-phenylpropyl)adamantane-1-carboxamide


Antiviral Drug Discovery: Ebola and Filovirus Glycoprotein-Targeted Screening

The adamantane carboxamide chemotype has been validated as a direct inhibitor of Ebola virus glycoprotein (EBOV GP) with EC₅₀ values of ~10–15 nM in pseudotyped EBOV infectivity assays and confirmed target engagement via X-ray cocrystallography (PDB 6NAE) [1]. The target compound, with its unique 2-hydroxy-2-phenylpropyl side chain, represents a structurally differentiated analog suitable for exploring SAR around the EBOV GP binding pocket identified by Plewe et al. The tertiary alcohol may form additional hydrogen-bond contacts within the GP binding site that are inaccessible to the des-hydroxy analogs from the original SAR series. Procurement is most appropriate for virology groups seeking to expand the chemical diversity of adamantane-based entry inhibitors beyond the published N-(1-phenylethyl)piperidine carboxamide scaffold.

Soluble Epoxide Hydrolase (sEH) Inhibitor Development: Carboxamide Isostere of Adamantyl Ureas

Adamantyl ureas such as AR-9281 (IC₅₀ 13.8 nM human sEH, 1.7 nM murine sEH) are potent sEH inhibitors but suffer from limited metabolic stability . Burmistrov et al. demonstrated that systematic alterations to the adamantane core can modulate both potency (4-fold enhancement with single methyl substitution) and metabolic stability [2]. The target compound offers a carboxamide isostere of the urea pharmacophore—a modification that, based on Plewe et al.'s demonstration of attractive microsomal stability for adamantane carboxamides [1], may address the metabolic liability of the urea series while retaining potency. This compound is suitable for sEH-focused medicinal chemistry programs seeking to evaluate amide-for-urea bioisosteric replacements with enhanced pharmacokinetic profiles.

Chemical Biology Probe Development: Multitarget Profiling Across the Adamantane Carboxamide Target Space

The adamantane-1-carboxamide scaffold has demonstrated quantifiable activity across at least four distinct target classes: sEH (Ki low nanomolar) [2], 11β-HSD1 (IC₅₀ 1–2 nM) [3], Ebola GP (EC₅₀ 10–15 nM) [1], and 15-lipoxygenase (IC₅₀ 1.35 µM) [4]. The target compound, with its chemically versatile 2-hydroxy-2-phenylpropyl side chain featuring a chiral tertiary alcohol, is ideally suited as a core scaffold for broad-target profiling studies. Its structural differentiation from existing probes—specifically the stereogenic hydroxyl center—enables the exploration of stereochemistry-dependent selectivity across these target classes. Procurement supports chemical biology groups conducting polypharmacology screens or developing target-engaged chemical probes where chiral resolution may reveal target-selective enantiomers.

Parallel Library Synthesis and SAR Exploration: Efficient Derivatization via the Tertiary Alcohol Handle

The target compound's single-step synthesis from commercially available adamantane-1-carboxylic acid and 2-hydroxy-2-phenylpropylamine provides a scalable entry point for parallel medicinal chemistry. The tertiary alcohol serves as a divergent derivatization handle—oxidation yields the corresponding ketone for reductive amination libraries; esterification with diverse acyl chlorides generates ester prodrugs or affinity probes; Mitsunobu etherification introduces aryl ether diversity; and dehydration produces an olefin for cycloaddition-based scaffold hopping. This synthetic versatility, combined with the established bioactivity of the adamantane carboxamide core across multiple therapeutic targets, makes the compound an efficient cornerstone for hit-to-lead library construction with minimal synthetic investment per analog.

Quote Request

Request a Quote for N-(2-hydroxy-2-phenylpropyl)adamantane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.